![molecular formula C18H17N3O3 B12505708 N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B12505708.png)
N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide typically involves the following steps:
-
Synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one: : This intermediate is prepared by reacting anthranilic acid with isothiocyanates in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol.
-
S-alkylation: : The intermediate 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one undergoes S-alkylation with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction is typically performed under microwave-induced conditions to enhance the reaction rate and yield.
-
Formation of this compound: : The final step involves the reaction of the S-alkylated intermediate with an appropriate amide, such as acetamide, under reflux conditions in a suitable solvent like acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Green chemistry approaches, such as the use of deep eutectic solvents (DES) and microwave-induced synthesis, are often employed to minimize environmental impact and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides; organic solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives.
Applications De Recherche Scientifique
N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparaison Avec Des Composés Similaires
N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide can be compared with other quinazolinone derivatives, such as:
2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
4-hydroxy-2-quinolones: These compounds have a similar quinazolinone core structure and exhibit diverse biological activities, making them valuable in drug research and development.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse biological activities, which distinguishes it from other quinazolinone derivatives.
Propriétés
Formule moléculaire |
C18H17N3O3 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-24-14-6-4-5-13(9-14)10-19-17(22)11-21-12-20-16-8-3-2-7-15(16)18(21)23/h2-9,12H,10-11H2,1H3,(H,19,22) |
Clé InChI |
IJELYUHIWDRUDP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


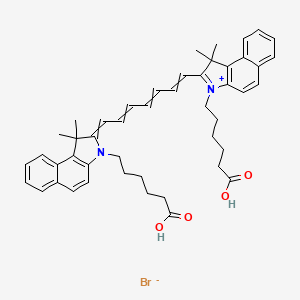
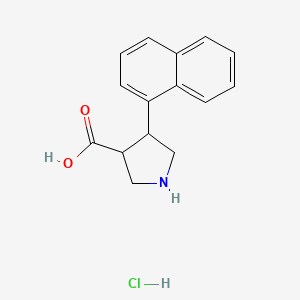
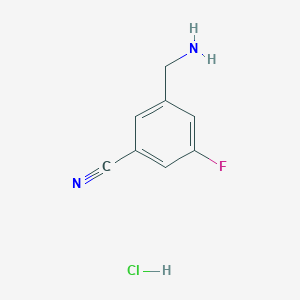
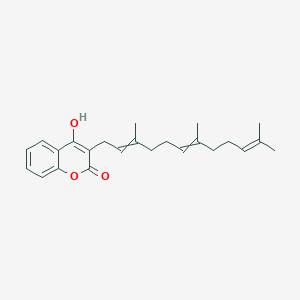
![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)
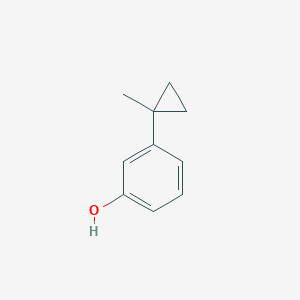

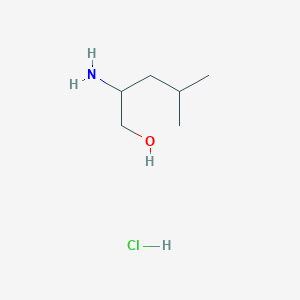

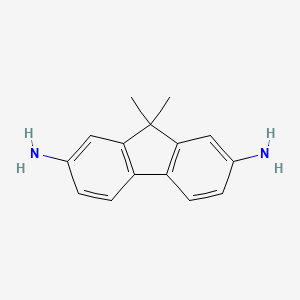
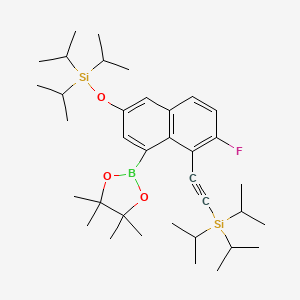
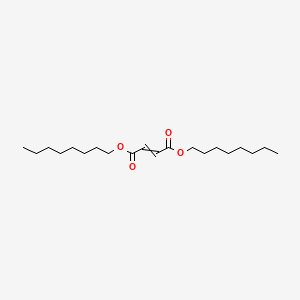
![trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B12505700.png)
![N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12505702.png)
